molecular formula C16H15FN4O5 B11015582 N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine

Cat. No.: B11015582
M. Wt: 362.31 g/mol
InChI Key: RLXFXJIAHMJWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound with the molecular formula C16H15FN4O5 It is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazinone ring.

    Acetylation: The pyridazinone derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated intermediate.

    Coupling with Glycylglycine: The final step involves coupling the acetylated intermediate with glycylglycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biochemistry: The compound is used in enzyme inhibition studies to understand its interaction with various enzymes.

    Pharmaceuticals: It is explored as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to its specific combination of a fluorophenyl group, a pyridazinone ring, and a glycylglycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15FN4O5

Molecular Weight

362.31 g/mol

IUPAC Name

2-[[2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H15FN4O5/c17-11-3-1-10(2-4-11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26)

InChI Key

RLXFXJIAHMJWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.